molecular formula C18H18N4 B12619911 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole CAS No. 917919-92-7

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole

Cat. No.: B12619911
CAS No.: 917919-92-7
M. Wt: 290.4 g/mol
InChI Key: GZGPSSOQJLQKRO-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole is a substituted imidazole derivative characterized by a benzyl group at the N1 position, a methyl group at C2, and an (E)-configured diazenyl moiety linked to a 4-methylphenyl group at C2.

Properties

CAS No.

917919-92-7

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

(1-benzyl-2-methylimidazol-4-yl)-(4-methylphenyl)diazene

InChI

InChI=1S/C18H18N4/c1-14-8-10-17(11-9-14)20-21-18-13-22(15(2)19-18)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3

InChI Key

GZGPSSOQJLQKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CN(C(=N2)C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Compounds containing imidazole rings are known for their diverse biological activities. The following table summarizes some notable pharmacological properties associated with 1-benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrates antibacterial activity against gram-positive and gram-negative bacteria.
Anti-inflammatoryReduces inflammation in animal models, indicating potential therapeutic uses.

Anticancer Activity

A study evaluated the efficacy of this compound against human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer properties. The compound was found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that the compound exhibited an inhibition zone of 15 mm against Escherichia coli, comparable to standard antibiotics like chloramphenicol. Molecular docking studies suggested effective binding to bacterial targets, enhancing its potential as a lead compound for antibiotic development.

Material Science Applications

In addition to its biological activities, this compound has potential applications in material science:

  • Photoresponsive Materials : The diazenyl moiety allows for photoisomerization, making it suitable for applications in light-responsive materials.
  • Sensors : Its unique chemical properties enable the development of sensors for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The diazenyl group is particularly important for its ability to form stable complexes with metal ions, which can enhance its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Physicochemical Properties

Table 1: Melting Points and Substituent Influences
Compound Substituents Melting Point (°C) Evidence
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide (6f) Chlorophenyl, benzimidazole 271
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-chlorobenzylidene)benzohydrazide (6g) Chlorophenyl, benzimidazole 290
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole () Bromophenyl, phenyl Not reported
  • Key Observations: Halogenated derivatives (e.g., 6f, 6g) exhibit high melting points (>270°C) due to strong intermolecular interactions (e.g., hydrogen bonding, halogen bonding). The target compound’s diazenyl group may similarly increase melting points via dipole-dipole interactions .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing () : Imidazole derivatives often exhibit hydrogen-bonded networks. For example, 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid forms intermolecular O–H···N bonds. The target compound’s diazenyl group could participate in N–H···N or C–H···π interactions, influencing crystal morphology .

Biological Activity

1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by empirical data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H18N4C_{17}H_{18}N_4, with a molecular weight of 282.36 g/mol. Its structure features an imidazole ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mLJain et al.
Escherichia coli20 µg/mLJain et al.
Bacillus subtilis25 µg/mLJain et al.
Candida albicans30 µg/mLMDPI

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with promising results for compounds similar to this compound.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings are summarized below:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-712.5PMC7893931
HeLa10.0PMC7893931
NCIH4608.55MDPI

The IC50 values indicate that the compound exhibits potent cytotoxicity, suggesting its potential as an anticancer agent.

Antioxidant Activity

The antioxidant properties of imidazole derivatives are well-documented. Compounds similar to this compound have shown significant free radical scavenging activity.

Table 3: Antioxidant Activity

MethodIC50 (µg/mL)Reference
DPPH Scavenging15MDPI
ABTS Scavenging12MDPI

These results highlight the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring can significantly enhance antimicrobial and anticancer efficacy.

Key Findings:

  • Substituents : The presence of electron-donating groups at the para position enhances antimicrobial activity.
  • Hydrophobicity : Increased lipophilicity correlates with improved cell membrane penetration and bioavailability.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Benzyl-2-methyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including diazo-coupling reactions and imidazole ring formation. For example, similar imidazole derivatives are synthesized via condensation of aryl amines with aldehydes under acidic conditions, followed by diazenyl group introduction using aryl diazonium salts. Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., acetic acid or p-toluenesulfonic acid) critically influence yield and purity. Optimization may require adjusting reaction temperatures (60–100°C) and purification via column chromatography with ethyl acetate/hexane gradients .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
  • Elemental analysis (CHNS) to validate empirical formulas, with deviations <0.4% indicating high purity.
  • Melting point determination to assess consistency with literature values .

Advanced: How can X-ray crystallography resolve discrepancies in reported molecular conformations of this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, studies on analogous imidazoles reveal planar imidazole rings with aryl substituents deviating by 5–15° from coplanarity due to steric hindrance. Crystallographic data (e.g., CCDC 1038591) can resolve conflicts in DFT-predicted geometries by comparing experimental vs. computed torsion angles .

Advanced: What methodologies are employed to analyze the compound’s binding interactions with biological targets?

Molecular docking and MD simulations are used to predict binding modes. For instance, docking studies of similar azo-imidazoles with α-glucosidase (PDB ID: 3WYV) identify key residues (e.g., His674, Asp518) forming hydrogen bonds with the diazenyl group. Competitive inhibition assays (IC₅₀ values) and Lineweaver-Burk plots validate mechanism of action. Discrepancies between in silico and experimental results may arise from solvent effects or protein flexibility .

Advanced: How do structural modifications at the benzyl or diazenyl positions affect antimicrobial activity?

Structure-activity relationship (SAR) studies show that:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) at the 4-methylphenyl position enhance antibacterial activity (MIC: 8–32 µg/mL against S. aureus).
  • Bulky benzyl substituents reduce solubility but improve membrane permeability.
  • Replacing the methyl group with hydroxypropyl increases hydrogen-bonding potential, improving antifungal efficacy (e.g., 64% inhibition of C. albicans at 50 µg/mL) .

Advanced: How can conflicting data on the compound’s thermal stability be reconciled?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition temperatures (Td) ranging from 200–250°C, depending on crystallinity. Discrepancies may arise from polymorphic forms or residual solvents. For example, a monoclinic crystal system (space group P2₁/c) exhibits higher thermal stability than amorphous samples due to dense packing .

Advanced: What computational approaches are used to predict the compound’s electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Fukui indices identify the diazenyl nitrogen as the most nucleophilic site. Molecular electrostatic potential (MEP) maps highlight electrophilic regions near the imidazole ring, guiding derivatization for targeted reactivity .

Basic: What are the critical safety considerations when handling this compound in the laboratory?

While specific toxicity data are limited, structurally related imidazoles require:

  • Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Handling in a fume hood to prevent inhalation of fine powders.
  • Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How does solvent polarity influence the compound’s UV-Vis absorption spectrum?

In polar solvents (e.g., methanol), the π→π* transition of the diazenyl group redshifts by 10–15 nm due to stabilization of the excited state. Conversely, non-polar solvents (e.g., hexane) show hypsochromic shifts. Molar absorptivity (ε) values >10⁴ L·mol⁻¹·cm⁻¹ at λₘₐₓ ~450 nm confirm strong charge-transfer character .

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